Cas no 58296-81-4 (cis-8-Undecen-1-al)
cis-8-Undecen-1-al Chemical and Physical Properties
Names and Identifiers
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- cis-8-Undecen-1-al
- 8-Undecenal
- cis-8-Undecenal
- EINECS 261-202-4
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- Inchi: 1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3
- InChI Key: DWQXOILNGUCNSH-ONEGZZNKSA-N
- SMILES: C(=O)CCCCCC/C=C/CC
Computed Properties
- Exact Mass: 168.15100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 8
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.4
Experimental Properties
- Color/Form: liquid
- Density: 0.845 g/mL at 25 °C(lit.)
- Melting Point: 261-263℃
- Boiling Point: 89 °C5 mm Hg(lit.)
- Flash Point: 200 °F
- Refractive Index: n20/D 1.4460(lit.)
- PSA: 17.07000
- LogP: 3.49210
cis-8-Undecen-1-al Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17561-5g |
8-Undecenal, predominantly cis, 96% |
58296-81-4 | 96% | 5g |
¥443.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17561-25g |
8-Undecenal, predominantly cis, 96% |
58296-81-4 | 96% | 25g |
¥1757.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17561-100g |
8-Undecenal, predominantly cis, 96% |
58296-81-4 | 96% | 100g |
¥5120.00 | 2023-03-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-278651-5 g |
8-Undecenal, predominantly cis, |
58296-81-4 | 5g |
¥639.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-278651-5g |
8-Undecenal, predominantly cis, |
58296-81-4 | 5g |
¥639.00 | 2023-09-05 |
cis-8-Undecen-1-al Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on cis-8-Undecen-1-al
Recent Advances in the Study of cis-8-Undecen-1-al (CAS: 58296-81-4): Applications and Research Progress
cis-8-Undecen-1-al (CAS: 58296-81-4) is an unsaturated aliphatic aldehyde with a distinctive fruity and citrus-like odor, making it a compound of significant interest in the flavor and fragrance industry. Recent studies have expanded its applications into pharmaceutical and chemical biology research, particularly in the development of novel bioactive compounds and drug delivery systems. This research brief synthesizes the latest findings on the synthesis, biological activities, and potential therapeutic applications of cis-8-Undecen-1-al, highlighting its emerging role in interdisciplinary research.
Recent literature indicates that cis-8-Undecen-1-al has been investigated for its antimicrobial and antifungal properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against Candida albicans and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to conventional antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes, as evidenced by electron microscopy and fluorescence-based membrane integrity assays. These findings suggest its potential as a lead compound for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
In chemical biology, cis-8-Undecen-1-al has been utilized as a building block for synthesizing more complex molecules. A notable 2022 study in Organic & Biomolecular Chemistry reported its use in click chemistry reactions to create aldehyde-functionalized polymers for targeted drug delivery. The unsaturated bond at the 8-position allows for further functionalization, enabling the development of pH-responsive drug carriers. Researchers have successfully conjugated this compound with doxorubicin, achieving controlled release in tumor microenvironments with enhanced specificity.
The compound's role in pheromone research has also seen advancements. Recent work published in Nature Chemical Biology (2023) identified cis-8-Undecen-1-al as a key component in insect communication systems. Structural analogs of this compound were shown to interfere with the mating behaviors of agricultural pests, opening new avenues for eco-friendly pest control strategies. Quantum chemical calculations and molecular docking studies have provided insights into its interaction with olfactory receptors, facilitating the design of next-generation pest management agents.
From a synthetic chemistry perspective, novel catalytic methods for producing cis-8-Undecen-1-al with higher enantiomeric purity have been developed. A 2023 ACS Catalysis paper described an asymmetric hydroformylation approach using chiral phosphine ligands, achieving >95% ee. This advancement addresses previous challenges in obtaining stereochemically pure samples for biological testing and commercial applications. The improved synthetic protocols have significantly reduced production costs while increasing yield, making the compound more accessible for research and industrial use.
Looking forward, cis-8-Undecen-1-al shows promise in several emerging areas. Preliminary studies suggest its potential as a modulator of TRP ion channels, which could lead to applications in pain management. Additionally, its structural similarity to lipid peroxidation products has sparked interest in studying its role in oxidative stress pathways. As research continues to uncover new properties and applications of this versatile compound, it is poised to make significant contributions across chemical, biological, and pharmaceutical disciplines.